REACTION_CXSMILES
|
[OH2:1].[C:2](O)(=O)C.[CH3:6][Si]([O:12][CH3:13])(OC)OC.[CH2:14]([O:18][CH2:19][CH2:20][CH2:21][Si](C)(OC)OC)[CH:15]1O[CH2:16]1>CO>[C:19]([O:12][CH3:13])(=[O:18])[C:20]([CH3:21])=[CH2:2].[C:14]([O:18][CH2:19][CH2:20][CH2:21][CH3:6])(=[O:1])[CH:15]=[CH2:16] |f:5.6|
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
544 g
|
Type
|
reactant
|
Smiles
|
C[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C(C1CO1)OCCC[Si](OC)(OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 30° C.
|
Type
|
DISTILLATION
|
Details
|
water were distilled off at 60° C.
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
ADDITION
|
Details
|
To this, 213 g of methyl methacrylate (MMA) and 142 g of butyl acrylate (BA) were added
|
Type
|
DISSOLUTION
|
Details
|
for dissolving the silicone resin again
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC.C(C=C)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 g | |
YIELD: CALCULATEDPERCENTYIELD | 1261.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |